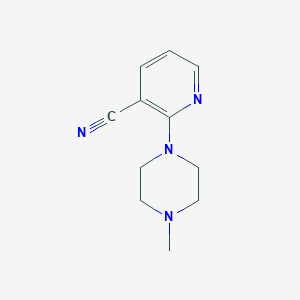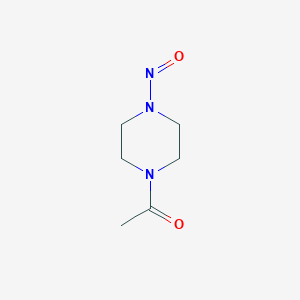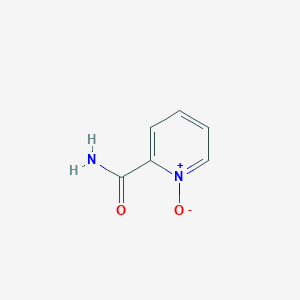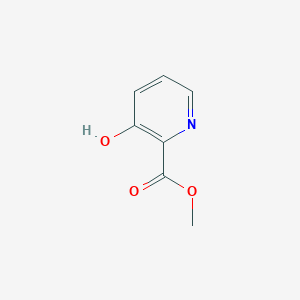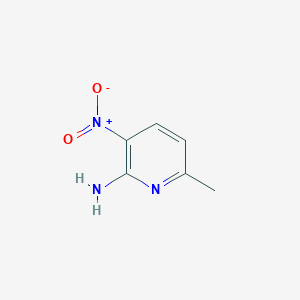![molecular formula C16H25NO B186441 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine CAS No. 5321-15-3](/img/structure/B186441.png)
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine, also known as MPHP, is a designer drug that belongs to the class of pyrrolidine derivatives. It is a psychoactive substance that has been gaining popularity in the recreational drug market. MPHP has been found to have a stimulant effect on the central nervous system, similar to other drugs such as amphetamines and cocaine. In recent years, there has been an increase in scientific research on MPHP, with a focus on its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their levels, 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine can lead to feelings of euphoria and increased energy.
Biochemische Und Physiologische Effekte
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been found to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. However, prolonged use of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine can lead to a number of negative effects, including anxiety, paranoia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has a number of advantages as a research tool. It is relatively easy to synthesize and can be used to study the effects of stimulants on the brain. However, there are also a number of limitations to its use. The drug has a high potential for abuse and can be dangerous if not used properly. It is also difficult to control the dosage of the drug, which can make it difficult to study its effects accurately.
Zukünftige Richtungen
There are a number of future directions for research on 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine. One area of interest is the development of new drugs that are based on the structure of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine. These drugs could be used to treat a range of conditions, including ADHD and narcolepsy. Another area of research is the study of the long-term effects of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine use on the brain and body. This could help to inform public health policies and interventions aimed at reducing the harms associated with drug use.
Synthesemethoden
The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine involves the reaction of 4-methylphenol with 1-bromopentane to form 4-methylphenylpentan-1-ol. This compound is then reacted with pyrrolidine and hydrochloric acid to form 1-[5-(4-methylphenoxy)pentyl]pyrrolidine. The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been the subject of numerous scientific studies, with a focus on its potential use as a research tool. One area of research has been the study of the drug's effects on the central nervous system. 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been found to have a stimulant effect on the brain, leading to increased alertness and energy levels. This makes it a potentially useful tool for studying the effects of stimulants on the brain.
Eigenschaften
CAS-Nummer |
5321-15-3 |
|---|---|
Produktname |
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine |
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
1-[5-(4-methylphenoxy)pentyl]pyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-15-7-9-16(10-8-15)18-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3 |
InChI-Schlüssel |
BZZGABFEBXYWST-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCCN2CCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCCCCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




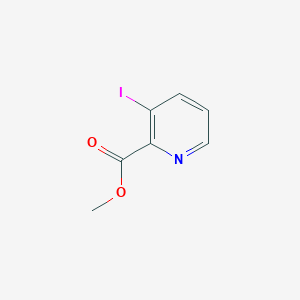
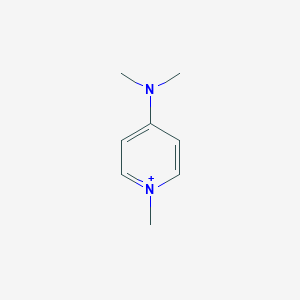
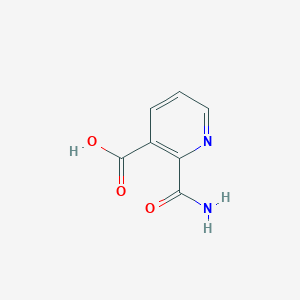

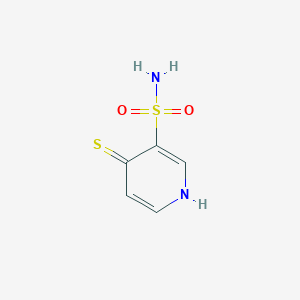
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)


